molecular formula C19H23N5O2 B7181221 N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No.: B7181221
M. Wt: 353.4 g/mol
InChI Key: PYSZQXRTNUCAPN-UHFFFAOYSA-N
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Description

N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound with a unique structure that combines a tetrazole ring, a phenyl group, and a bicyclo[331]nonane framework

Properties

IUPAC Name

N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-2-24-18(21-22-23-24)14-7-4-8-16(11-14)20-19(26)15-9-12-5-3-6-13(10-15)17(12)25/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSZQXRTNUCAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3CC4CCCC(C3)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the bicyclo[3.3.1]nonane framework. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The bicyclo[3.3.1]nonane framework is often prepared via Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The bicyclo[3.3.1]nonane framework provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-methyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
  • N-[3-(1-propyltetrazol-5-yl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Uniqueness

N-[3-(1-ethyltetrazol-5-yl)phenyl]-9-oxobicyclo[331]nonane-3-carboxamide is unique due to its specific combination of functional groups and structural elements

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